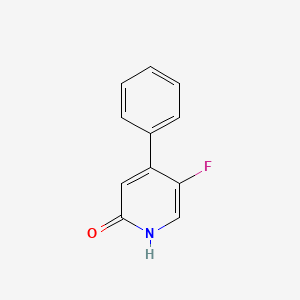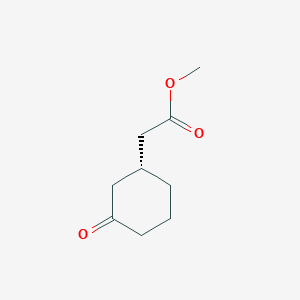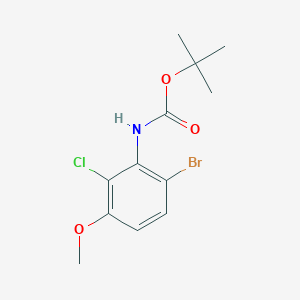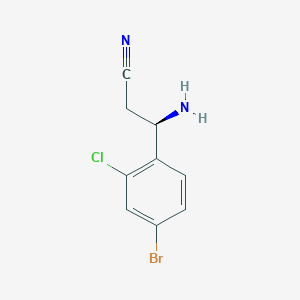
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, ethyl, and imidazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, ethyl, and imidazole groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or lithium aluminum hydride to replace specific substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s structure allows it to fit into binding pockets of proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-1-Tert-Butyl 4-Methylcyclohexane: Similar in having a tert-butyl group but differs in the ring structure and other substituents.
1,3-Dimethyl-2-(1-Methylethyl)Cyclobutane: Shares the tert-butyl group but has a different ring system and substituents.
Uniqueness
Trans-1-Tert-Butyl 3-Ethyl 4-(1-Methyl-1H-Imidazol-4-Yl)Pyrrolidine-1,3-Dicarboxylate is unique due to its combination of a pyrrolidine ring with tert-butyl, ethyl, and imidazole groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C16H25N3O4 |
|---|---|
Poids moléculaire |
323.39 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-(1-methylimidazol-4-yl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C16H25N3O4/c1-6-22-14(20)12-8-19(15(21)23-16(2,3)4)7-11(12)13-9-18(5)10-17-13/h9-12H,6-8H2,1-5H3/t11-,12+/m0/s1 |
Clé InChI |
NSXSCMZZCNHHDT-NWDGAFQWSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CN(C[C@@H]1C2=CN(C=N2)C)C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C1CN(CC1C2=CN(C=N2)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile](/img/structure/B13053029.png)
![Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13053047.png)




![ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate](/img/structure/B13053069.png)
![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)





